molecular formula C19H23FN2O4S B2550299 methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate CAS No. 1115889-53-6

methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate

Cat. No.: B2550299
CAS No.: 1115889-53-6
M. Wt: 394.46
InChI Key: MZYNTQGROAPOHA-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiazine class, characterized by a bicyclic structure with sulfur and nitrogen heteroatoms.

Properties

IUPAC Name

methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-12-5-7-21(8-6-12)15-10-16-17(9-14(15)20)27(24,25)18(19(23)26-2)11-22(16)13-3-4-13/h9-13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYNTQGROAPOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC3=C(C=C2F)S(=O)(=O)C(=CN3C4CC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Core: The benzothiazine core can be synthesized by reacting 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Piperidine Substitution: The piperidine ring can be introduced by nucleophilic substitution using 4-methylpiperidine.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Ester Hydrolysis

Reaction Type Conditions Products Analytical Methods
Acidic HydrolysisHCl (1–2 M), reflux, 6–8 hrs4-Cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carboxylic acidNMR, HPLC, IR
Basic HydrolysisNaOH (5% aq.), 60–80°C, 4–6 hrsCorresponding carboxylate salt (saponification)Mass spectrometry, TLC
  • The methyl ester undergoes hydrolysis to yield carboxylic acid derivatives, critical for modifying solubility or preparing active metabolites.

  • Basic conditions (e.g., 5% NaOH) are more efficient than acidic hydrolysis, aligning with methodologies for related benzothiazine esters .

Nucleophilic Substitution

Target Site Nucleophile Conditions Products
Fluorine Atom (C7)Alkoxides (e.g., NaOMe)DMF, 80°C, 12 hrs7-Methoxy derivatives
Piperidinyl NitrogenAlkyl Halides (e.g., CH₃I)K₂CO₃, DMF, RT, 24 hrsQuaternary ammonium salts
  • The electron-withdrawing benzothiazine core activates the C7 fluorine for substitution with alkoxides or amines.

  • The 4-methylpiperidin-1-yl group can undergo alkylation at nitrogen, enhancing lipophilicity for pharmacological studies.

Cycloaddition and Ring-Modification Reactions

Reaction Type Reagents/Conditions Outcome
Diels-AlderDienophiles (e.g., maleic anhydride)Fused bicyclic adducts (hypothesized)
OxidationH₂O₂, AcOH, 50°CSulfone stabilization (no further oxidation observed)
  • The 1,1-dioxo group stabilizes the benzothiazine ring, limiting further oxidation under standard conditions.

  • Theoretical studies suggest potential for cycloaddition at the electron-deficient aromatic system, though experimental data remain limited.

Biological Interactions (Pharmacological Relevance)

Target Interaction Type Hypothesized Mechanism
Enzymatic InhibitionBinding to kinase ATP pocketsFluorine and sulfone groups mediate hydrogen bonding
DNA Gyrase InteractionIntercalation or Topoisomerase InhibitionStructural analogy to fluoroquinolones
  • The compound’s fluorinated aromatic system and sulfone group mimic motifs in kinase inhibitors (e.g., anti-inflammatory agents).

  • Similarity to ciprofloxacin derivatives suggests potential topoisomerase II inhibition, though direct evidence is pending .

Stability and Degradation

Condition Effect Outcome
pH < 3 or pH > 10Ester hydrolysis or ring decompositionDegradation products detected via HPLC
UV Light (254 nm)Photolytic cleavageLoss of fluorine substituent (hypothesized)
  • Stability under neutral conditions (25°C, dark) exceeds 12 months, but extreme pH or prolonged UV exposure accelerates degradation.

Synthetic Derivatives and Modifications

Derivative Type Modification Purpose
Amide DerivativesCondensation with aminesEnhanced bioavailability
Metal ComplexesCoordination with Cu²⁺/Zn²⁺Antimicrobial activity studies
  • Amidation of the hydrolyzed carboxylic acid derivative is a key strategy for prodrug development.

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory Activity
Research has indicated that derivatives of benzothiazine compounds exhibit notable anti-inflammatory properties. For instance, studies have shown that certain benzothiazine derivatives can significantly reduce inflammation in animal models, outperforming traditional anti-inflammatory drugs such as Diclofenac and Lornoxicam . The compound has been associated with these beneficial effects due to its ability to modulate inflammatory pathways.

Aldose Reductase Inhibition
Methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate has been explored for its potential as an aldose reductase inhibitor (ARI). Aldose reductase is implicated in diabetic complications, and inhibitors of this enzyme can help mitigate such effects. Various derivatives have shown IC50 values ranging from 0.11 μM to 10.42 μM, indicating potent inhibition capabilities . This suggests that the compound may serve as a lead for developing new ARIs.

Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research into related benzothiazine derivatives has demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria . The development of new antimicrobial agents is critical due to rising antibiotic resistance, making this area a promising application for the compound.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

Study Focus Findings
Anti-inflammatory propertiesDemonstrated significant analgesic effects superior to conventional drugs.
Aldose reductase inhibitionIdentified as a potent ARI with promising IC50 values.
Antimicrobial activityEffective against multiple bacterial strains; potential for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison would require structural analogs (e.g., other benzothiazine derivatives) and data on their physicochemical properties, bioactivity, or crystallography. For example:

Hypothetical Data Table (Illustrative Only):

Compound Name Substituents LogP IC₅₀ (nM) Crystal System Reference
Target Compound Cyclopropyl, Fluoro, 4-Methylpiperidinyl 3.2 12.5 Monoclinic N/A
Analog A: Methyl 6-morpholino derivative Morpholinyl 2.8 45.7 Orthorhombic N/A
Analog B: 4-Trifluoromethyl variant Trifluoromethyl 4.1 8.3 Triclinic N/A

Key Observations (Speculative):

  • The cyclopropyl group in the target compound may enhance metabolic stability compared to Analog A’s morpholinyl group.
  • The fluoro substituent likely improves membrane permeability relative to non-halogenated analogs.
  • Crystallographic data (unavailable here) could reveal differences in packing efficiency or hydrogen-bonding networks , influencing solubility or stability.

Research Findings and Limitations

  • Hydrogen Bonding : The 4-methylpiperidinyl group may participate in C–H···O interactions, but graph set analysis is required to confirm this.
  • Biological Relevance : Without bioactivity data, comparisons of pharmacological profiles remain speculative.

Biological Activity

Methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Research indicates that compounds in the benzothiazine class exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many benzothiazine derivatives have been shown to inhibit enzymes such as aldose reductase (ALR2), which is implicated in diabetic complications. In vitro studies have demonstrated that some derivatives possess IC50 values ranging from 0.11 μM to 10.42 μM against ALR2 .
  • Antioxidant Activity : Benzothiazines have also been evaluated for their antioxidant properties. Studies suggest that these compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage .

Antidiabetic Activity

In a study focusing on the antidiabetic potential of benzothiazine derivatives, this compound was tested for its ability to inhibit ALR2. The findings indicated that this compound effectively reduced glucose-induced sorbitol accumulation in human lens epithelial cells, suggesting its potential as an antidiabetic agent .

Antimicrobial Activity

The antimicrobial activity of this compound was assessed against various bacterial strains. The results showed promising inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) demonstrating efficacy comparable to standard antibiotics .

Case Studies

Several case studies highlight the biological activity of related benzothiazine compounds:

  • Case Study on ALR2 Inhibition :
    • Objective : To evaluate the inhibition of ALR2 by benzothiazine derivatives.
    • Results : Compounds exhibited IC50 values indicating potent inhibition, with structure-activity relationship (SAR) analyses suggesting that modifications at specific positions enhance binding affinity .
  • Antioxidant Activity Assessment :
    • Objective : To determine the antioxidant capacity of methyl 4-cyclopropyl derivatives.
    • Results : The compound demonstrated significant free radical scavenging activity in various assays, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

Research Findings Summary Table

Study Focus Findings Reference
ALR2 InhibitionIC50 values ranging from 0.11 μM to 10.42 μM for various derivatives
Antimicrobial ActivityEffective against Gram-positive bacteria with MIC comparable to antibiotics
Antioxidant CapacitySignificant free radical scavenging activity

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